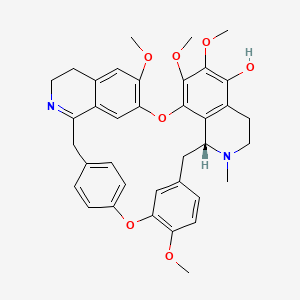![molecular formula C5H6Cl3O3P B14140347 [5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride CAS No. 88788-34-5](/img/structure/B14140347.png)
[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride is a chemical compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloromethyl group, a dihydro-1,4-dioxin ring, and a phosphonic dichloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards. The use of advanced technologies and equipment can further enhance the production process, making it more sustainable and environmentally friendly .
化学反応の分析
Types of Reactions
[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chloromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
[5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride has numerous applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug development.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in treating various diseases.
作用機序
The mechanism of action of [5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic processes. Understanding these mechanisms is crucial for developing new applications and improving existing ones .
類似化合物との比較
Similar Compounds
Similar compounds include other chloromethyl derivatives and phosphonic dichlorides, such as:
- [4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one]
- [5-Bromo derivatives of indole phytoalexins]
- [Various α-halo ethers]
Uniqueness
What sets [5-(Chloromethyl)-5,6-dihydro-1,4-dioxin-2-yl]phosphonic dichloride apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
88788-34-5 |
|---|---|
分子式 |
C5H6Cl3O3P |
分子量 |
251.43 g/mol |
IUPAC名 |
2-(chloromethyl)-5-dichlorophosphoryl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C5H6Cl3O3P/c6-1-4-2-11-5(3-10-4)12(7,8)9/h3-4H,1-2H2 |
InChIキー |
VCIAWDIKCROMPS-UHFFFAOYSA-N |
正規SMILES |
C1C(OC=C(O1)P(=O)(Cl)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)


![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)

![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)

